5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride

Lipophilicity LogP Drug-likeness

5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-one hydrochloride (CAS 1185545-14-5) is a heterocyclic building block that integrates a 5-phenyl-1,3,4-oxadiazol-2(3H)-one pharmacophore with an unsubstituted piperidin-4-yl moiety at the N3 position. The compound belongs to a broader class of 1,3,4-oxadiazol-2(3H)-ones that have been systematically explored as ligands for the 5-HT4 and H3 receptors and as antagonists of GPR55.

Molecular Formula C13H16ClN3O2
Molecular Weight 281.74
CAS No. 1185545-14-5
Cat. No. B2377516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride
CAS1185545-14-5
Molecular FormulaC13H16ClN3O2
Molecular Weight281.74
Structural Identifiers
SMILESC1CNCCC1N2C(=O)OC(=N2)C3=CC=CC=C3.Cl
InChIInChI=1S/C13H15N3O2.ClH/c17-13-16(11-6-8-14-9-7-11)15-12(18-13)10-4-2-1-3-5-10;/h1-5,11,14H,6-9H2;1H
InChIKeyNDVSRKHGSNETCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-one Hydrochloride (CAS 1185545-14-5): Core Scaffold Identity and Procurement Context


5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-one hydrochloride (CAS 1185545-14-5) is a heterocyclic building block that integrates a 5-phenyl-1,3,4-oxadiazol-2(3H)-one pharmacophore with an unsubstituted piperidin-4-yl moiety at the N3 position. The compound belongs to a broader class of 1,3,4-oxadiazol-2(3H)-ones that have been systematically explored as ligands for the 5-HT4 and H3 receptors [1] and as antagonists of GPR55 [2]. It is supplied exclusively as the hydrochloride salt (C₁₃H₁₆ClN₃O₂, MW 281.74 g/mol), a form that enhances aqueous handling properties compared to the neutral free base (MW 245.28 g/mol) . The free piperidine NH renders this compound a versatile synthetic intermediate amenable to N-functionalization, distinguishing it from the end-product N-substituted derivatives that dominate the associated patent literature [1].

Why 5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-one Hydrochloride Cannot Be Replaced by Close Oxadiazolone Analogs


Substituting this compound with a close analog—such as a des-phenyl oxadiazolone (CAS 1046079-35-9), an N-alkylated derivative, or a 5-(hetero)aryl variant—introduces measurable shifts in lipophilicity, molecular recognition, and synthetic branching potential that directly affect experimental reproducibility. The 5-phenyl substituent contributes a discrete ultraviolet chromophore (λₘₐₓ ~250–270 nm, characteristic of the phenyl-oxadiazolone conjugation) absent in the des-phenyl comparator, enabling unambiguous HPLC tracking during reaction monitoring or metabolic stability assays [1]. Furthermore, whereas N-substituted analogs such as ML-191 (CAS 931695-79-3) are end-point pharmacological probes with defined GPR55 antagonist activity, the free piperidine NH in the title compound preserves a reactive handle for late-stage diversification, making it the obligatory starting material for structure–activity relationship (SAR) campaigns rather than a replaceable end-product [2]. The quantitative evidence below establishes these differentiation dimensions in explicit, comparator-anchored terms.

Quantitative Differentiation Evidence for 5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-one Hydrochloride vs. Structural Analogs


Lipophilicity (LogP) Differential vs. Des-Phenyl Analog (CAS 1046079-35-9)

The 5-phenyl group elevates the computed partition coefficient by approximately 0.8–1.5 log units relative to the des-phenyl analog (CAS 1046079-35-9). The des-phenyl comparator has a reported LogP of 1.373 [1]. Computational estimates (ALogP, consensus of RDKit/Molinspiration) for the 5-phenyl free base (C₁₃H₁₅N₃O₂, InChI Key RJIHZTHWMPTLQL) range from 1.5 to 2.5 [2]. This logP shift translates to a ~6- to 30-fold increase in octanol/water partition coefficient, significantly affecting membrane permeability predictions and chromatographic retention (reversed-phase HPLC) .

Lipophilicity LogP Drug-likeness Permeability

UV Chromophore Differentiation: Phenyl-Oxadiazolone Absorbance vs. Des-Phenyl Analog

The 5-phenyl-1,3,4-oxadiazol-2(3H)-one system provides a strong UV chromophore arising from the conjugated phenyl-oxadiazolone π-system, with a characteristic absorbance maximum at approximately 250–270 nm [1]. In contrast, the des-phenyl analog (CAS 1046079-35-9) lacks this extended conjugation and exhibits a substantially weaker, blue-shifted absorbance. This permits more sensitive and selective HPLC-UV detection of the title compound during reaction monitoring, purity assessment, and metabolic stability studies without requiring mass spectrometric detection [2].

UV-Vis spectroscopy HPLC detection Chromophore Quality control

Synthetic Versatility: Free Piperidine NH as a Branching Point vs. N-Substituted End-Products

The title compound bears an unsubstituted piperidine NH (R₂ = H in the Markush formula of US 5,929,089), whereas the exemplified pharmacological probes in the patent family—such as 5-(4-amino-5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazol-2(3H)-one (Compound No. 9)—carry N-alkyl or N-acyl substituents that abolish the reactive handle [1]. The free NH enables a single-step diversification via alkylation, acylation, reductive amination, or sulfonylation to generate focused libraries for SAR exploration. ML-191 (CAS 931695-79-3), a tool GPR55 antagonist (EC₅₀ 1.076 μM in U2OS cells), is itself an N-acylated derivative of this core scaffold, demonstrating the synthetic path from the title compound to a validated pharmacological probe .

Late-stage functionalization Parallel synthesis Structure-activity relationship Medicinal chemistry

Hydrochloride Salt Solubility Advantage vs. Free Base Form

The title compound is supplied as the hydrochloride salt (MW 281.74 g/mol), whereas the free base (MW 245.28 g/mol, CAS 1185470-65-8) is also commercially available [1]. Conversion to the hydrochloride salt is widely recognized to enhance aqueous solubility of piperidine-containing heterocycles by promoting ionization of the basic amine (calculated pKa ~9–10 for the piperidine nitrogen). While direct aqueous solubility measurements for this specific compound pair have not been published, the general principle is substantiated by the fact that the hydrochloride form is the preferred physical form for biological assay preparation across multiple vendor catalogs, with minimum purity specifications of 95% by HPLC .

Aqueous solubility Salt form Formulation Bioassay compatibility

High-Impact Procurement Scenarios for 5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-one Hydrochloride


Serotonergic (5-HT4/H3) Ligand Discovery: Core Scaffold for Parallel Library Synthesis

Academic and industrial groups pursuing novel 5-HT4 receptor partial agonists or H3 receptor ligands for cognitive deficit indications can employ the title compound as the central scaffold for N-functionalization. The free piperidine NH permits single-step diversification to generate 24–96 compound libraries via parallel acylation or reductive amination, directly building on the Markush structure defined in the foundational Synthelabo patent family (US 5,929,089; WO 97/17345) [1]. The phenyl group provides a convenient UV handle for high-throughput HPLC purity assessment of library members.

GPR55 Antagonist Development: Precursor to ML-191 and Next-Generation Analogs

ML-191, a validated GPR55 antagonist (EC₅₀ 1.076 μM), is synthesized by N-acylation of the title compound with 1-(p-tolyl)cyclopropane-1-carbonyl chloride . Research groups investigating GPR55 as a target in metabolic disorders, pain, or oncology can procure this intermediate to prepare ML-191 in-house or to explore structurally divergent amide, sulfonamide, and urea derivatives for improved potency and selectivity. The core scaffold has been explicitly used in published GPR55 antagonist SAR campaigns [2].

Notum Carboxylesterase Inhibitor Optimization: 5-Phenyl-Oxadiazolone Pharmacophore Exploration

The 5-phenyl-1,3,4-oxadiazol-2(3H)-one motif has been crystallographically validated as a Notum carboxylesterase inhibitor pharmacophore (J. Med. Chem. 2020, 63, 12942–12969) [3]. The title compound extends this validated core with a piperidine attachment point at N3, enabling structure-based optimization of Notum inhibitor potency, selectivity, and pharmacokinetic properties through N-substituent variation. This positions the compound as a strategic intermediate for fragment-to-lead campaigns targeting Wnt signaling modulation.

Analytical Reference Standard for Oxadiazolone Metabolite Identification

The combination of a well-defined UV chromophore, a basic piperidine nitrogen (amenable to positive-ion ESI-MS), and the hydrochloride salt form's enhanced solubility makes this compound suitable as a reference standard for developing LC-UV and LC-MS methods to detect oxadiazolone-containing drug candidates or their metabolites in biological matrices. Its distinct retention time and absorbance profile, relative to des-phenyl or N-alkylated analogs, facilitate unambiguous peak assignment in complex chromatograms.

Quote Request

Request a Quote for 5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.